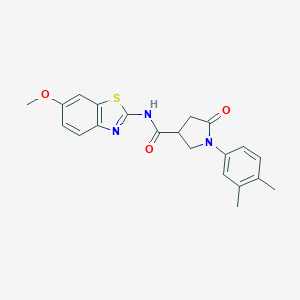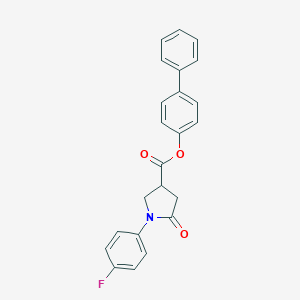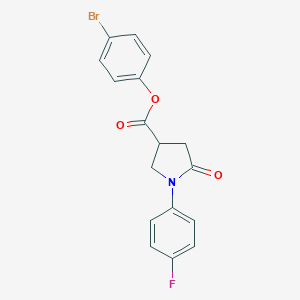
1-(3,4-dimethylphenyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-dimethylphenyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide, also known as DM-1, is a small molecule drug that has been extensively studied for its potential in cancer treatment. DM-1 is a member of the maytansinoid family of compounds, which are derived from the natural product maytansine. DM-1 is a potent inhibitor of microtubule assembly and has been shown to induce cell death in a variety of cancer cell lines.
作用機序
1-(3,4-dimethylphenyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide is a potent inhibitor of microtubule assembly, which plays a critical role in cell division. Microtubules are long, thin tubes that help to organize the cell and distribute chromosomes during cell division. 1-(3,4-dimethylphenyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide binds to the microtubules and prevents them from assembling properly, leading to cell cycle arrest and cell death. 1-(3,4-dimethylphenyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide has been shown to be highly effective against cancer cells that are resistant to other microtubule inhibitors.
Biochemical and Physiological Effects
1-(3,4-dimethylphenyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have potent anti-tumor activity in a variety of preclinical models. 1-(3,4-dimethylphenyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide has been shown to induce cell death in a variety of cancer cell lines, including breast, lung, and prostate cancer. 1-(3,4-dimethylphenyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide has also been shown to be highly effective against cancer cells that are resistant to other microtubule inhibitors. In addition to its anti-tumor activity, 1-(3,4-dimethylphenyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have low toxicity in normal cells.
実験室実験の利点と制限
1-(3,4-dimethylphenyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide has several advantages for lab experiments. 1-(3,4-dimethylphenyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide is a potent inhibitor of microtubule assembly and has been shown to induce cell death in a variety of cancer cell lines. 1-(3,4-dimethylphenyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide is also highly effective against cancer cells that are resistant to other microtubule inhibitors. However, 1-(3,4-dimethylphenyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide is a complex molecule that requires a multi-step synthesis process, which can be challenging for some labs. In addition, 1-(3,4-dimethylphenyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide is a member of the ADC family of drugs, which requires expertise in antibody engineering and conjugation chemistry.
将来の方向性
For 1-(3,4-dimethylphenyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide include the development of new ADCs that target different types of cancer and the optimization of existing ADCs for improved efficacy and safety. In addition, 1-(3,4-dimethylphenyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide has potential applications in other areas, such as the treatment of autoimmune diseases and infectious diseases. The development of new synthetic methods for 1-(3,4-dimethylphenyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide and related compounds will also be an important area of research.
合成法
1-(3,4-dimethylphenyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide is a complex molecule that requires a multi-step synthesis process. The synthesis of 1-(3,4-dimethylphenyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide involves the coupling of two key intermediates, the maytansinoid core and the pyrrolidinecarboxamide side chain. The maytansinoid core is synthesized from the natural product maytansine, while the pyrrolidinecarboxamide side chain is synthesized from commercially available starting materials. The two intermediates are then coupled using standard peptide coupling chemistry to yield 1-(3,4-dimethylphenyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide. The synthesis of 1-(3,4-dimethylphenyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide is a challenging process that requires expertise in organic chemistry and peptide synthesis.
科学的研究の応用
1-(3,4-dimethylphenyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential in cancer treatment. 1-(3,4-dimethylphenyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide is a member of the antibody-drug conjugate (ADC) family of drugs, which are designed to selectively target cancer cells while sparing normal cells. 1-(3,4-dimethylphenyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide is conjugated to an antibody that recognizes a specific protein on the surface of cancer cells. Once the antibody-1-(3,4-dimethylphenyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide conjugate binds to the cancer cell, 1-(3,4-dimethylphenyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide is released and induces cell death. ADCs have shown great promise in the treatment of cancer, and several ADCs containing 1-(3,4-dimethylphenyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide are currently in clinical trials.
特性
製品名 |
1-(3,4-dimethylphenyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide |
|---|---|
分子式 |
C21H21N3O3S |
分子量 |
395.5 g/mol |
IUPAC名 |
1-(3,4-dimethylphenyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C21H21N3O3S/c1-12-4-5-15(8-13(12)2)24-11-14(9-19(24)25)20(26)23-21-22-17-7-6-16(27-3)10-18(17)28-21/h4-8,10,14H,9,11H2,1-3H3,(H,22,23,26) |
InChIキー |
UQTPSSFJSSAGKC-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NC3=NC4=C(S3)C=C(C=C4)OC)C |
正規SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NC3=NC4=C(S3)C=C(C=C4)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3,4-dichlorophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270991.png)
![N-(4-chlorophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270994.png)
![ethyl 4-{[(2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-yl)carbonyl]amino}benzoate](/img/structure/B270995.png)
![N-[4-(benzyloxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270996.png)
![N-[4-(4-methylphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270997.png)
![2-oxo-N-(4-phenoxyphenyl)hexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270998.png)
![Isopropyl 4-{[(5-oxo-4-oxatricyclo[4.2.1.0~3,7~]non-9-yl)carbonyl]amino}benzoate](/img/structure/B270999.png)

![3-[(3-Methoxybenzoyl)amino]phenyl 1-(3,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B271003.png)




